molecular formula C15H13N3O4 B2909824 2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide CAS No. 1351398-53-2

2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2909824
CAS No.: 1351398-53-2
M. Wt: 299.286
InChI Key: JWQFWHFZCYBJPU-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide features a benzofuropyrimidinone core fused with an acetamide moiety bearing a prop-2-en-1-yl (allyl) substituent. This structure combines a bicyclic heteroaromatic system with a reactive allyl group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-2-7-16-11(19)8-18-14(20)13-12(17-15(18)21)9-5-3-4-6-10(9)22-13/h2-6H,1,7-8H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFWHFZCYBJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the annulation reaction of ortho-substituted para-quinone methides with bromonitromethane, followed by an oxidation/elimination sequence . This method is efficient under mild and metal-free reaction conditions, yielding functionalized benzofuran derivatives in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ in the absence of a base.

    Reduction: NaBH4 or LiAlH4 in an appropriate solvent like ethanol or ether.

    Substitution: Various nucleophiles under mild to moderate conditions, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ would yield oxidized benzofuran derivatives, while reduction with NaBH4 would yield reduced forms of the compound.

Scientific Research Applications

2-(2,4-dioxo-1,4-dihydro1

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

The benzofuropyrimidinone scaffold is highly modular, with modifications at the 3-position (pyrimidine ring) and the acetamide side chain significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features/Data
Target Compound R1 = Allyl (prop-2-en-1-yl) Not explicitly provided Reactive allyl group; potential for covalent interactions
2-(2,4-Dioxo-3-phenyl-...-N-(2-methoxyphenyl)acetamide R1 = Phenyl, R2 = 2-methoxyphenyl C25H19N3O5 441.44 Higher lipophilicity; methoxy group may enhance solubility
2-[2,4-Dioxo-3-(2-phenylethyl)-...-N-(2-ethyl-6-methylphenyl)acetamide R1 = 2-Phenylethyl, R2 = ethyl-methylphenyl C29H28N3O4 490.56 Bulky aromatic substituents; likely improved target affinity
2-(2,4-Dioxo-...-N,N-bis-(2-hydroxy-ethyl)acetamide R1 = H, R2 = bis(2-hydroxyethyl) C12H15N3O5 281.27 Polar hydroxyethyl groups; enhanced aqueous solubility (Rf = 0.4 in 15% MeOH/DCM)

Key Research Findings

Polar Substituents and Solubility: The hydroxyethyl-substituted analog (C12H15N3O5) exhibits improved solubility in polar solvents, as evidenced by its retention factor (Rf = 0.4) in 15% methanol/dichloromethane . This contrasts with the target compound’s allyl group, which may reduce polarity and solubility in aqueous media. The methoxyphenyl analog (C25H19N3O5) balances lipophilicity and solubility, making it a candidate for oral bioavailability studies .

Steric and Electronic Effects :

  • Bulky substituents like 2-phenylethyl (C29H28N3O4) enhance binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors . The allyl group in the target compound may offer intermediate steric bulk with added reactivity.

Synthetic Accessibility :

  • Analogs with hydroxyethyl or methoxyphenyl groups are synthesized via nucleophilic substitution or coupling reactions, as described for related pyrimidine derivatives . The allyl group in the target compound could be introduced via similar methods, though its stability under reaction conditions requires optimization.

Implications for Drug Design

  • Reactivity : The allyl group’s unsaturated bond offers opportunities for covalent drug design (e.g., targeting cysteine residues in proteins) but may also pose metabolic instability risks.
  • Solubility vs. Permeability : Polar analogs (e.g., hydroxyethyl derivatives) prioritize solubility, while lipophilic variants (e.g., phenylethyl or methoxyphenyl) enhance membrane permeability. The target compound’s properties likely fall between these extremes.
  • Structural Diversity: The benzofuropyrimidinone core’s adaptability supports structure-activity relationship (SAR) studies to optimize potency and selectivity .

Biological Activity

The compound 2-(2,4-dioxo-1,4-dihydro benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines several functional groups, including a diketone and an amide, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C15H15N3O4C_{15}H_{15}N_{3}O_{4}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features include:

  • A benzofuro-pyrimidine core which is known for its interactions with various biological targets.
  • Functional groups such as a diketone (2,4-dioxo) and an amide (N-(prop-2-en-1-yl)acetamide).

Biological Activity Overview

Research indicates that compounds similar to 2-(2,4-dioxo-1,4-dihydro benzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(prop-2-en-1-yl)acetamide exhibit a range of biological activities. These include:

  • Anti-inflammatory Activity : The compound's structure suggests potential as a cyclooxygenase (COX) inhibitor. Similar compounds have shown significant inhibition of COX enzymes, which are critical in the inflammatory process.
    CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
    10a4.150.04299
    13a5.100.05381
    These results indicate that compounds with similar structures can selectively inhibit COX-2 over COX-1, making them promising candidates for anti-inflammatory drugs .
  • Antioxidant Properties : The presence of the diketone group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for protecting cells from oxidative stress-related damage.
  • Anticancer Activity : Preliminary studies suggest that benzofuro-pyrimidine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of our compound with cancer cell lines remain to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression. For instance, it could inhibit COX enzymes or other kinases associated with tumor growth.
  • Interaction with Receptors : The amide functional group may facilitate binding to specific receptors involved in pain and inflammation pathways.

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